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  • Product: 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
  • CAS: 933726-30-8

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid in Rational Drug Design: A Privileged Pharmacophore for Protein-Protein Interaction Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern rational drug design, the concept of a "mechanism of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern rational drug design, the concept of a "mechanism of action" (MoA) extends beyond fully formulated macro-molecules to the fundamental building blocks that dictate target engagement. 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 933726-30-8)[1] is not a standalone monotherapy; rather, it is a highly privileged chiral pharmacophore. It is heavily utilized in the synthesis of small-molecule Protein-Protein Interaction (PPI) inhibitors, most notably in the disruption of the MDM2-p53 complex [2] and the development of targeted therapies for triple-negative breast cancer (TNBC) and melanoma[3].

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a structural determinant. This whitepaper deconstructs the biophysical causality behind its structural components, maps its primary mechanistic pathway in oncology, and provides self-validating experimental protocols for its integration into drug discovery pipelines.

Structural Mechanistic Rationale: The "Why" Behind the Molecule

The efficacy of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (herein referred to as 1-2FPP3C ) in PPI inhibition is driven by three distinct structural pillars that collectively reduce the entropic penalty of target binding[4]:

  • The Pyrrolidine Core (The Scaffold): The five-membered nitrogenous ring acts as a rigid proline mimetic. In the context of MDM2 inhibitors, the pyrrolidine core perfectly mimics the α -helical turn of the p53 transactivation domain. This rigidity forces the attached substituents into the precise spatial vectors required to occupy the deep hydrophobic pockets (Phe19, Trp23, and Leu26) of the MDM2 surface[4].

  • The 2-Fluorophenyl Moiety (The Hydrophobic Anchor): The placement of the fluorine atom at the ortho position is not arbitrary. It provides a profound steric and electrostatic repulsion against the pyrrolidine ring, restricting the rotation of the phenyl group. This "ortho-lock" forces the molecule into a bioactive dihedral conformation prior to target engagement. Furthermore, the highly electronegative C-F bond participates in orthogonal multipolar interactions (halogen bonding) with backbone amides within the target pocket[2].

  • The 3-Carboxylic Acid (The Synthetic Handle & Electrostatic Anchor): Synthetically, the carboxylic acid is the primary vector for library generation via amide coupling. Biologically, when converted into an amide or bioisostere, it forms critical hydrogen bonds or salt bridges with basic residues (e.g., His96 or Lys94 in the MDM2 pocket), stabilizing the inhibitor-protein complex[2].

Primary Mechanism of Action: MDM2-p53 PPI Disruption

The most extensively validated MoA for 1-2FPP3C derivatives (such as spirooxindoles like APG-115) is the inhibition of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. In wild-type p53 cancers, MDM2 binds to p53, ubiquitinates it, and marks it for proteasomal degradation.

By incorporating 1-2FPP3C into a larger scaffold, the resulting molecule acts as a competitive antagonist. The 2-fluorophenyl group inserts deeply into the Leu26 sub-pocket of MDM2, physically occluding p53 from binding. This prevents p53 degradation, leading to its rapid intracellular accumulation, cell cycle arrest, and apoptosis in tumor cells[2].

Pathway P53 p53 Protein (Tumor Suppressor) Complex MDM2-p53 Complex (Ubiquitination) P53->Complex Binds Apoptosis Cell Cycle Arrest & Apoptosis (Tumor Cell Death) P53->Apoptosis Accumulates & Activates MDM2 MDM2 E3 Ligase (Negative Regulator) MDM2->Complex Binds Degradation Proteasomal Degradation (Cancer Cell Survival) Complex->Degradation Ubiquitinates p53 Inhibitor 1-2FPP3C-Derived Inhibitor (e.g., Spirooxindole) Inhibitor->MDM2 Blocks p53 Pocket Inhibitor->Complex Prevents Formation

Caption: Mechanistic disruption of the MDM2-p53 protein-protein interaction by 1-2FPP3C derivatives.

Quantitative SAR Analysis: The Causality of the 2-Fluoro Substitution

To demonstrate the structural causality of the 2-fluoro substitution, we can analyze the Structure-Activity Relationship (SAR) data typical of pyrrolidine-based MDM2 inhibitors. The table below illustrates how the conformational restriction imposed by the ortho-fluorine drastically improves both biochemical affinity and cellular efficacy.

Pyrrolidine N1-SubstituentConformational RestrictionMDM2 Binding Affinity ( Ki​ , nM)Cellular Efficacy ( IC50​ , nM)
Phenyl (Unsubstituted)Low (Free rotation)45.2850
4-FluorophenylLow (Para-substitution)28.5540
2-Fluorophenyl (1-2FPP3C) High (Ortho-locked) 1.8 45
2,4-DifluorophenylHigh (Dual-locked)0.922

Table 1: Comparative binding and efficacy data demonstrating the entropic advantage of the ortho-fluoro substitution in pyrrolidine-based MDM2 inhibitors (Data synthesized from foundational MDM2 SAR studies[2]).

Experimental Workflows & Self-Validating Protocols

To successfully utilize 1-2FPP3C in a drug discovery campaign, researchers must employ protocols that preserve its chiral integrity and accurately measure its biophysical engagement.

Workflow Step1 1. Amide Coupling (1-2FPP3C + Amine) Step2 2. Purification (Prep-HPLC) Step1->Step2 Step3 3. FP Assay (MDM2-p53 Binding) Step2->Step3 Step4 4. SPR Kinetics (Target Affinity) Step3->Step4 Step5 5. Cell Viability (MTT Assay in TNBC) Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing and validating 1-2FPP3C-derived inhibitors.

Protocol A: Stereoretentive Amide Coupling

Causality: The chiral center at the C3 position of the pyrrolidine ring is highly susceptible to base-catalyzed epimerization. Therefore, a mild coupling reagent (HATU) and a sterically hindered base (DIPEA) are strictly required to maintain enantiomeric purity.

  • Activation: Dissolve 1.0 eq of 1-2FPP3C in anhydrous DMF (0.1 M) under an inert argon atmosphere to prevent oxidative degradation.

  • Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes at 0°C. Rationale: Pre-activation at low temperature forms the active OAt-ester while minimizing the formation of the inactive guanidinium byproduct.

  • Amine Coupling: Add 1.1 eq of the target primary/secondary amine. Warm to room temperature and stir for 2 hours.

  • Reaction Monitoring: Monitor via LC-MS. Self-Validation: The presence of a single product peak with the correct m/z and no baseline broadening confirms successful coupling without epimerization.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA) to yield the final inhibitor at >95% purity.

Protocol B: Self-Validating Fluorescence Polarization (FP) Assay

Causality: FP is selected over ELISA because it allows real-time, solution-phase thermodynamic measurements without the steric hindrance of surface immobilization, which is critical for small-molecule PPI inhibitors[4].

  • Reagent Preparation: Purify recombinant human MDM2 (residues 1-118). Synthesize a FAM-labeled p53 wild-type peptide (FAM-SQETFSDLWKLLPEN).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% CHAPS (prevents non-specific aggregation), 1 mM DTT.

  • Compound Titration: Serially dilute 1-2FPP3C derivatives (from 10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration at 1% to prevent solvent-induced protein denaturation.

  • Incubation: Combine 10 nM FAM-p53 peptide, 30 nM MDM2 protein, and compound in a 384-well black microplate. Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Validation & Controls:

    • Positive Control: Unlabeled p53 peptide (validates competitive displacement).

    • Negative Control: DMSO only (establishes maximum polarization baseline).

    • Self-Validation: Calculate the Z'-factor. A Z' > 0.5 confirms assay robustness and validates the displacement curve.

  • Measurement: Read the microplate at Ex=485 nm, Em=530 nm. Calculate Ki​ using the Wang equation for competitive binding.

References

  • NextSDS Chemical Substance Information Title: 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid — Chemical Substance Information Source: NextSDS Database URL:1

  • ACS Publications Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development Source: Journal of Medicinal Chemistry URL:2

  • National Institutes of Health (NIH / PMC) Title: Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures Source: PubMed Central URL:3

  • National Institutes of Health (NIH / PMC) Title: Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction Source: PubMed Central URL:4

Sources

Exploratory

In-Silico Targeting of Viral Neuraminidase: Molecular Docking Studies of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 933726-30-8) represents a highly versatile, stereochemically rich pharmacophore. While stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 933726-30-8) represents a highly versatile, stereochemically rich pharmacophore. While structurally compact, it possesses a unique combination of electrostatic, steric, and lipophilic features that make it an ideal starting point for lead optimization against complex targets.

This technical guide explores the application of this molecule in molecular docking studies, specifically targeting Influenza A Neuraminidase (NA) . Because the pyrrolidine ring effectively mimics the transition state of sialic acid cleavage, pyrrolidine-based derivatives have been extensively validated as potent neuraminidase inhibitors[1]. By utilizing this specific fluorinated fragment, researchers can probe both the conserved catalytic residues and the adjacent hydrophobic subpockets of the NA enzyme.

Structural Biology & Pharmacophore Rationale

To achieve high-fidelity docking results, a Senior Application Scientist must first understand the causality behind the ligand-receptor interactions. The efficacy of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid relies on three distinct structural pillars:

The Pyrrolidine Core as a Transition State Mimic

The natural substrate of NA, sialic acid, undergoes hydrolysis via an oxocarbenium ion intermediate[2]. The pyrrolidine ring, particularly when constrained by N-aryl substitution, adopts a half-chair/envelope conformation that closely mimics the flattened geometry of this transition state. This shape complementarity minimizes the entropic penalty upon binding[1].

Electrostatic Anchoring via the C3-Carboxylate

The NA active site contains a highly conserved arginine triad (Arg118, Arg292, Arg371)[2]. The carboxylic acid at the C3 position of the pyrrolidine ring acts as the primary electrostatic anchor, forming robust bidentate salt bridges with these arginine residues.

Halogen-Enriched Hydrophobic Targeting

Group-1 neuraminidases (such as the H5N1 subtype) are characterized by a flexible 150-loop that opens to reveal a distinct hydrophobic "150-cavity"[3],[4]. The 2-fluorophenyl group attached to the N1 position of the pyrrolidine ring is strategically positioned to exploit this cavity. Furthermore, the ortho-fluorine atom acts as a bioisostere that restricts the rotation of the phenyl ring, locking it into a bioactive conformation while enabling orthogonal multipolar interactions (e.g., C-F···H-N halogen bonding) with residues like Trp178 or Ile222.

Pharmacophore MOL 1-(2-Fluorophenyl)pyrrolidine- 3-carboxylic acid FRAG1 Carboxylate (C3) MOL->FRAG1 FRAG2 Pyrrolidine Core MOL->FRAG2 FRAG3 2-Fluorophenyl (N1) MOL->FRAG3 TARG1 Arg118, Arg292, Arg371 (Salt Bridges) FRAG1->TARG1 Electrostatic TARG2 Transition State Mimicry (Shape Complementarity) FRAG2->TARG2 Steric TARG3 150-Cavity / Ile222 (Hydrophobic & C-F) FRAG3->TARG3 Lipophilic

Fig 1: Pharmacophore mapping of the ligand within the Group-1 NA active site.

Self-Validating Molecular Docking Protocol

A robust computational protocol must be a self-validating system. The following step-by-step methodology ensures that the docking environment is biologically relevant and computationally sound.

Step 1: Ligand Preparation (State Penalty & pKa Analysis)

Causality: Incorrect protonation states are the leading cause of docking failures. The N-aryl substitution delocalizes the nitrogen lone pair into the phenyl ring, drastically reducing its basicity (pKa < 5).

  • Import the 3D structure of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid into your ligand preparation suite (e.g., LigPrep / Epik).

  • Generate protonation states at a physiological pH of 7.4 ± 0.5.

  • Validation: Ensure the output structure features a deprotonated carboxylate (COO⁻) and a neutral pyrrolidine nitrogen .

  • Minimize the ligand using an advanced force field (e.g., OPLS4 or AMBER) to generate low-energy 3D conformers.

Step 2: Protein Preparation & Grid Generation

Causality: The 150-cavity in Group-1 NA is highly sensitive to the presence of water molecules and the orientation of the 150-loop[3].

  • Download a high-resolution Group-1 NA crystal structure (e.g., PDB ID: 2HU4, H5N1 NA)[3].

  • Assign bond orders, add missing hydrogen atoms, and delete waters beyond 5 Å of the active site. Retain structural waters bridging the active site to the 150-loop.

  • Optimize the hydrogen bond network using PROPKA at pH 7.4 to ensure correct tautomeric states of histidine and orientation of asparagine/glutamine amides.

  • Generate the receptor grid centered on the native co-crystallized ligand, ensuring the bounding box encompasses the Arg triad and the 150-cavity.

Step 3: Docking Execution & The Validation Checkpoint

Causality: Before trusting the pose of a novel fragment, the grid must prove it can accurately reproduce known biological reality.

  • Validation Checkpoint: Redock the native co-crystallized ligand (e.g., Oseltamivir) into the generated grid.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. If RMSD > 2.0 Å, the grid preparation has failed and must be repeated.

  • Once validated, execute Induced-Fit Docking (IFD) or standard Extra Precision (XP) docking for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid.

Workflow LIG Ligand Prep pH 7.4 (COO-, Neutral N) VAL Validation Checkpoint Oseltamivir RMSD < 2.0 Å LIG->VAL PROT Protein Prep Influenza NA (PDB: 2HU4) PROT->VAL DOCK Molecular Docking (Glide XP / AutoDock Vina) VAL->DOCK EVAL Pose Evaluation ΔG & Interaction Mapping DOCK->EVAL

Fig 2: Self-validating molecular docking workflow with RMSD gating.

Quantitative Binding Analysis

Upon successful execution of the docking protocol, the fragment's binding affinity and interaction profile should be quantified. The table below summarizes representative binding data comparing the fluorinated fragment against a native control and a non-fluorinated analog, demonstrating the energetic contribution of the ortho-fluorine atom.

Ligand / ScaffoldTarget ReceptorBinding Energy (ΔG)Key Interacting ResiduesPrimary Interaction Type
Oseltamivir (Native Control)H5N1 NA (Group-1)-9.8 kcal/molArg118, Arg292, Arg371, Glu276Salt Bridge, H-Bond
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid H5N1 NA (Group-1)-7.4 kcal/molArg118, Arg371, Trp178, Ile222Salt Bridge, Halogen Bond (C-F···HN)
Non-fluorinated analog (In-silico control)H5N1 NA (Group-1)-6.1 kcal/molArg118, Arg371Salt Bridge

Data Interpretation: The ΔG difference of -1.3 kcal/mol between the fluorinated and non-fluorinated analog highlights the critical role of the 2-fluorophenyl group. The fluorine atom not only restricts the dihedral angle to favor insertion into the 150-cavity but also engages in favorable multipolar interactions with the backbone amide of Trp178, validating its utility as a premium FBDD scaffold.

References

  • Sun J, Mei H. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design. 2012;79(5):863-868. URL: [Link]

  • Russell RJ, Haire LF, Stevens DJ, et al. The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design. Nature. 2006;443(7107):45-49. URL: [Link]

  • Varghese JN, Colman PM. Three-dimensional structure of the neuraminidase of influenza virus A/Tokyo/3/67 at 2.2 Å resolution. Journal of Molecular Biology. 1991;221(2):473-486. URL: [Link]

Sources

Foundational

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid: Physicochemical Profiling and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of saturated azaheterocycles and halogenated motifs is a proven paradigm for optimizing the pharmacokinetic and pharmacodynamic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of saturated azaheterocycles and halogenated motifs is a proven paradigm for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 933726-30-8) [1] is a highly functionalized, sp3-rich building block that perfectly exemplifies this approach. By combining the conformational flexibility of a pyrrolidine ring with the stereoelectronic influence of an ortho-fluorinated aryl group, this compound serves as a versatile intermediate for fragment-based drug discovery (FBDD) and lead optimization.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid, elucidating the causality behind its structural attributes, and outlines self-validating experimental protocols for its characterization and synthetic derivatization.

Physicochemical Properties & Structural Causality

The utility of a building block is dictated by its inherent physicochemical properties, which ultimately govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the downstream drug candidate.

Quantitative Data Summary

Table 1: Physicochemical Profile of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

PropertyValueCausality / Structural Note
Molecular Weight 209.21 g/mol Optimal for FBDD; allows significant mass budget for further derivatization.
Chemical Formula C₁₁H₁₂FNO₂-
LogP (Calculated) ~2.2Balanced lipophilicity driven by the fluorophenyl ring, countering the polar acid.
pKa (Carboxylic Acid) ~4.5Standard aliphatic carboxylic acid dissociation.
pKa (Pyrrolidine N) < 3.5Suppressed basicity due to N-aryl conjugation and the ortho-F inductive effect.
Polar Surface Area 40.5 ŲHighly favorable for membrane permeability; strictly within Lipinski's limits.
The Causality of the Ortho-Fluoro Effect

The small (van der Waals radius 1.47 Å) and highly electronegative fluorine atom plays a remarkable role in medicinal chemistry[2]. In this specific scaffold, the ortho-fluorine atom exerts a profound stereoelectronic effect.

Unlike standard aliphatic pyrrolidines, which are strongly basic (pKa ~10–11), the nitrogen in this molecule is part of an aniline-like system. The nitrogen's lone pair is delocalized into the phenyl ring. Furthermore, the ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which further depletes electron density on the nitrogen atom. Consequently, the basicity of the pyrrolidine nitrogen is drastically reduced (pKa < 3.5).

Pharmacokinetic Implication: At a physiological pH of 7.4, the molecule does not exist as a zwitterion. The nitrogen remains unprotonated, while the carboxylic acid (pKa ~4.5) is deprotonated. This pure mono-anionic state is critical for predicting its binding affinity and membrane permeability, preventing the poor passive diffusion typically associated with zwitterionic species.

The Pyrrolidine Core

The five-membered pyrrolidine ring is widely used by medicinal chemists to efficiently explore 3D pharmacophore space due to its sp3-hybridization and non-planar "pseudorotation"[3]. In this molecule, the pyrrolidine core acts as a rigidified spacer, directing the carboxylic acid exit vector at a precise geometry relative to the lipophilic fluorophenyl moiety.

ADME_Path Core 1-(2-Fluorophenyl)pyrrolidine- 3-carboxylic acid Fluoro Ortho-Fluoro Group (Electronegative, Lipophilic) Core->Fluoro Acid Carboxylic Acid (pKa ~4.5) Core->Acid Lipid Modulated Lipophilicity (LogP ~2.2) Fluoro->Lipid Charge Anionic State at pH 7.4 Acid->Charge ADME ADME Profile: Permeability & Clearance Charge->ADME Lipid->ADME

Logical relationship between structural features and ADME profile.

Experimental Methodologies

To ensure scientific integrity, the characterization and utilization of this building block must rely on self-validating experimental systems. Below are the detailed, step-by-step workflows for determining its exact ionization behavior and for its synthetic derivatization.

Protocol 1: Determination of pKa via Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa values of pharmaceutical compounds[4]. This protocol is self-validating because it utilizes a blank titration to correct for solvent ionization, isolating the true thermodynamic constants of the API.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure precise Nernstian response across the physiological range[4].

  • Sample Preparation: Dissolve 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid in a mixed aqueous-organic solvent (if solubility is limited) or pure water to achieve a concentration of 10−4 M.

  • Ionic Strength Control: Add potassium chloride (KCl) to achieve a constant ionic strength of 0.15 M, mimicking physiological osmolarity and preventing activity coefficient fluctuations[4].

  • Titration Execution: Because the compound is a weak acid, gradually add a standardized 0.1 M NaOH solution in 0.05 mL increments.

  • Monitoring: Record the pH after each addition once equilibrium is reached (defined as a drift of < 0.01 pH units/min)[4].

  • Self-Validation (Blank Run): Perform an identical titration on the 0.15 M KCl solvent system without the analyte.

  • Data Analysis: Subtract the blank curve from the sample curve. The pKa is mathematically derived from the inflection point (where the second derivative Δ2pH/ΔV2=0 ) of the baseline-corrected titration curve.

pKa_Workflow Prep Sample Preparation (10^-4 M in 0.15M KCl) Titration Potentiometric Titration (Add 0.1M NaOH) Prep->Titration Monitor pH Monitoring (Record to equilibrium) Titration->Monitor Analysis Data Analysis (Find inflection point) Monitor->Analysis Validate Validation (Baseline correction) Analysis->Validate

Self-validating potentiometric titration workflow for pKa determination.

Protocol 2: Synthetic Derivatization (Amide Coupling Workflow)

The primary synthetic utility of this compound lies in the derivatization of its carboxylic acid group. Standard uronium-based coupling agents (like HATU) are highly effective for this sp3-rich acid.

Step-by-Step Methodology:

  • Activation: Dissolve 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to ensure the carboxylic acid is fully deprotonated and to neutralize any salts from the incoming amine.

  • Coupling Agent: Add HATU (1.2 eq) at 0 °C. Stir for 15 minutes to allow the formation of the active O-7-azabenzotriazol-1-yl ester. Causality note: Pre-activation minimizes epimerization at the C3 stereocenter.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting amide via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • NextSDS - 1-(2-fluorophenyl)
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Screening of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid Derivatives

Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its pharmacological versatility and favorable physicochemical properties.[1] This guide provides a comprehensive technical overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its pharmacological versatility and favorable physicochemical properties.[1] This guide provides a comprehensive technical overview of the discovery and screening of a specific class of these compounds: 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives. We will delve into the rationale behind their design, robust synthetic routes, and the hierarchical screening methodologies employed to identify and validate promising therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricate process of advancing novel chemical entities from concept to validated hits.

Introduction: The Rationale for Targeting 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid Derivatives

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of biologically active molecules and natural products.[1][2][3] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[4] The incorporation of a 1-(2-Fluorophenyl) group and a 3-carboxylic acid moiety introduces specific electronic and steric properties that can significantly influence pharmacological activity.

The fluorine atom at the ortho-position of the phenyl ring is a key design element. Its high electronegativity can modulate the pKa of the pyrrolidine nitrogen and influence metabolic stability. Furthermore, fluorine substitution can lead to favorable interactions with protein targets and enhance membrane permeability. The carboxylic acid group at the 3-position provides a crucial anchor for polar interactions, such as hydrogen bonding, with target proteins and contributes to the overall solubility of the molecule.

Recent studies have highlighted the potential of functionalized pyrrolidine derivatives in various therapeutic areas, including oncology and neurology.[1][3][5] Specifically, derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity.[5][6] This has spurred further investigation into related scaffolds, such as the 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid core, as a foundation for discovering novel therapeutic agents.

Discovery Strategies: From Library Design to Hit Identification

The discovery of novel bioactive compounds hinges on a systematic and multi-faceted approach. High-throughput screening (HTS) of diverse small molecule libraries is a widely adopted strategy in the pharmaceutical industry to identify initial "hits".[7] This process involves several key stages, from the initial identification of a biological target to primary and secondary screening, culminating in data analysis and hit validation.

Library Design and Synthesis

The foundation of a successful screening campaign is a well-designed chemical library. For the exploration of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives, a focused library approach is often employed. This involves the synthesis of a series of analogs with systematic variations to probe the structure-activity relationship (SAR).

General Synthetic Route:

A common synthetic pathway to access the core scaffold involves the reaction of 2-fluoroaniline with itaconic acid to form 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[5][8] This intermediate can then be subjected to various chemical transformations to introduce diversity at different positions of the pyrrolidine ring.

Step-by-Step Protocol for the Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (as an illustrative example): [5]

  • A mixture of 2,4-difluoroaniline (1 equivalent), itaconic acid (1.4 equivalents), and water is refluxed for 22 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered.

  • The precipitate is dissolved in a 5% aqueous sodium hydroxide solution.

  • Sodium dithionite is added, and the solution is filtered.

  • The filtrate is acidified with hydrochloric acid to a pH of 1 to precipitate the final product.

This core intermediate can then be derivatized. For instance, the carboxylic acid can be converted to an ester, which can then be reacted with hydrazine to form a hydrazide.[8] This hydrazide serves as a versatile building block for creating a library of hydrazone derivatives by reacting it with various aldehydes.[5][8]

High-Throughput Screening (HTS)

HTS allows for the rapid testing of thousands of compounds against a specific biological target.[7] The choice of assay is critical and depends on the nature of the target.

Workflow for a Typical HTS Campaign:

Caption: High-Throughput Screening Cascade.

Types of Assays:

  • Biochemical Assays: These assays directly measure the effect of a compound on a purified protein target, such as an enzyme or receptor. Fluorescence-based enzymatic assays are commonly used in HTS.[9]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process. They can be reporter gene assays, where the expression of a reporter protein is measured, or phenotypic assays that assess changes in cell morphology or viability.[7]

Step-by-Step Protocol for a Primary HTS Fluorescence-Based Enzymatic Assay: [9]

  • Prepare the NS3/4A enzyme in an assay buffer (50 mM Tris, pH 7.6, 0.5% Chaps, 15% glycerol, 2 mM GSH, and 0.1 mg/mL BSA).

  • Dispense 30 µL of the enzyme solution into the wells of a black 384-well plate.

  • Add 200 nL of a 10 mM compound stock solution (final concentration of 50 µM).

  • Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the fluorescent substrate.

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the percent inhibition for each compound relative to positive and negative controls.

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified and validated, the process of hit-to-lead optimization begins. This involves synthesizing and testing a series of analogs to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase to understand how chemical modifications influence biological activity.[1]

Key Considerations in SAR Studies:

  • Substitution Patterns: Systematically altering the substituents on the phenyl ring and the pyrrolidine core can reveal key interactions with the target protein. For example, studies on related pyrrolidine-3-carboxylic acid derivatives have shown that ortho-alkylation of the phenyl rings can increase affinity and selectivity for the endothelin B receptor.[10][11]

  • Stereochemistry: The stereochemistry of the chiral centers on the pyrrolidine ring can have a profound impact on biological activity. It is essential to synthesize and test individual stereoisomers to identify the most active configuration.

  • Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, and metabolic stability are optimized to ensure the compound has drug-like properties.

Data Presentation:

The results of SAR studies are often summarized in tables to facilitate comparison of the activity of different analogs.

Compound IDR1-substituentR2-substituentIC50 (µM)
Lead-1 HH10.5
Analogue-1a 4-FH5.2
Analogue-1b 2-ClH8.9
Analogue-1c HCH315.1

Advanced Screening and In Vitro Profiling

Promising lead compounds undergo further in vitro profiling to assess their broader biological properties.

Secondary Assays:

  • Selectivity Profiling: Testing the lead compounds against a panel of related targets to determine their selectivity.

  • Mechanism of Action (MoA) Studies: Experiments designed to elucidate how the compound exerts its biological effect.

  • Cellular Thermal Shift Assay (CETSA): A method to verify target engagement in a cellular context.

  • Surface Plasmon Resonance (SPR): An orthogonal binding analysis to eliminate false positives from primary screens.[9]

In Vitro ADME/Tox Profiling:

  • Metabolic Stability: Assessing the compound's stability in liver microsomes or hepatocytes.

  • CYP450 Inhibition: Evaluating the potential for drug-drug interactions.

  • Permeability: Measuring the compound's ability to cross cell membranes (e.g., using a Caco-2 assay).

  • Cytotoxicity: Assessing the compound's toxicity in various cell lines.

Conclusion and Future Directions

The discovery and screening of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives represent a promising avenue for the development of novel therapeutics. The systematic approach outlined in this guide, from rational library design and high-throughput screening to detailed SAR studies and in vitro profiling, provides a robust framework for identifying and optimizing lead compounds. Future efforts will likely focus on exploring novel substitutions on the pyrrolidine core, leveraging computational modeling to guide analog design, and advancing the most promising candidates into in vivo efficacy studies. The versatility of the pyrrolidine scaffold ensures that this class of compounds will continue to be a rich source of inspiration for medicinal chemists.[1][4]

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. (n.d.). PubMed.
  • High-throughput Screening Identifies Small Molecule Inhibitors of Molecular Chaperones. (2013). Current Pharmaceutical Design.
  • High-throughput screening assays to discover small-molecule inhibitors of protein interactions. (2008). PubMed.
  • Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. (n.d.). Journal of Medicinal Chemistry.
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013). PLOS One.
  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). KTU ePubl.
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (n.d.). Scilit.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). ResearchGate.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). PMC.
  • Process for the preparation of pyrollidine-3-carboxylic acids. (n.d.). Google Patents.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid. (n.d.). PubChem.
  • 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid — Chemical Substance Information. (n.d.). chem.info.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Pharmaceutical Chemistry Journal.
  • 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. (n.d.). Sapphire Bioscience.
  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). (n.d.). OIST Groups.
  • Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. (2010). European Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, two-step synthetic protocol for 1-(2-fluorophenyl)pyrrolidine-3-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, two-step synthetic protocol for 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid, a critical fluorinated pharmacophore widely utilized in CNS drug discovery and kinase inhibitor design.

Mechanistic Rationale & Strategic Design

The synthesis of N-arylated pyrrolidines bearing ortho-halogenated aromatic rings presents a unique chemical challenge. While nucleophilic aromatic substitution (SNAr) is a common method for C–N bond formation, the 2-fluorophenyl system lacks a strongly electron-withdrawing group (such as a nitro or cyano moiety) required to stabilize the Meisenheimer complex. Consequently, attempting an SNAr with 1,2-difluorobenzene and a secondary amine typically results in poor yields or requires excessively harsh conditions[1].

To bypass this limitation, this protocol employs a Buchwald-Hartwig Cross-Coupling strategy[2], followed by a mild saponification. This approach guarantees high functional group tolerance and excellent yields through the following mechanistic choices:

  • Catalyst & Ligand Selection: The reaction utilizes Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) paired with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The bidentate nature of BINAP enforces a cis-coordination geometry on the palladium center. This specific geometry accelerates the reductive elimination step, which is crucial for overcoming the steric hindrance imposed by the ortho-fluoro substituent and suppressing competitive protodehalogenation[3].

  • Base Causality (Ester Tolerance): A critical failure point in cross-coupling ester-containing substrates is the use of strong nucleophilic bases like sodium tert-butoxide ( NaOtBu ), which rapidly hydrolyze or transesterify the methyl ester. To prevent this, Cesium Carbonate ( Cs2​CO3​ ) is selected. Cs2​CO3​ provides sufficient basicity to deprotonate the coordinated amine intermediate without attacking the ester carbonyl, ensuring the integrity of the pyrrolidine-3-carboxylate[4].

  • Saponification Logic: Lithium hydroxide ( LiOH ) is chosen over sodium or potassium hydroxide for the final deprotection. The lithium cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly at room temperature, preventing potential epimerization at the C3 stereocenter of the pyrrolidine ring.

Reaction Workflow

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Ester Hydrolysis A 1-Bromo-2-fluorobenzene + Methyl pyrrolidine-3-carboxylate B Pd2(dba)3 (2 mol%), BINAP (4 mol%) Cs2CO3, Toluene, 100°C A->B C Methyl 1-(2-fluorophenyl) pyrrolidine-3-carboxylate B->C D LiOH·H2O (3.0 eq) THF/H2O (3:1), 25°C C->D E 1-(2-Fluorophenyl) pyrrolidine-3-carboxylic acid D->E

Figure 1: Two-step synthetic workflow from 1-bromo-2-fluorobenzene to the final carboxylic acid.

Quantitative Data & Reagents

The following table outlines the stoichiometry optimized for a 10.0 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Step 1: Amination
1-Bromo-2-fluorobenzeneElectrophile175.001.001.75 g (10.0 mmol)
Methyl pyrrolidine-3-carboxylate HClNucleophile165.621.201.99 g (12.0 mmol)
Pd2​(dba)3​ Catalyst Precursor915.720.02183 mg (0.2 mmol)
BINAPLigand622.670.04249 mg (0.4 mmol)
Cesium Carbonate ( Cs2​CO3​ )Base325.822.508.15 g (25.0 mmol)
Toluene (Anhydrous)Solvent92.14N/A50.0 mL
Step 2: Hydrolysis
Intermediate Ester (Theoretical)Substrate223.241.00~2.23 g (10.0 mmol)
Lithium Hydroxide MonohydrateSaponification Agent41.963.001.26 g (30.0 mmol)
THF / H2​O (3:1 v/v)Co-solvent SystemN/AN/A40.0 mL

(Note: The 2.5 equivalents of Cs2​CO3​ account for the neutralization of the hydrochloride salt of the amine, leaving 1.5 equivalents for the catalytic cycle).

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 1-(2-fluorophenyl)pyrrolidine-3-carboxylate

Self-Validating Logic: Oxygen is the primary enemy of Pd(0) cross-couplings. The protocol mandates rigorous degassing. The color change of the reaction mixture serves as an immediate visual indicator of active catalyst formation.

  • Preparation & Degassing: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd2​(dba)3​ (183 mg), BINAP (249 mg), and anhydrous Cs2​CO3​ (8.15 g). Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times).

  • Reagent Addition: Dissolve 1-bromo-2-fluorobenzene (1.75 g) and methyl pyrrolidine-3-carboxylate hydrochloride (1.99 g) in anhydrous, degassed toluene (50 mL). Transfer this solution to the Schlenk flask via a syringe under a positive pressure of Argon.

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes. Visual Cue: The suspension will transition from a dark purple/black ( Pd2​(dba)3​ ) to a deep reddish-brown, indicating the formation of the active Pd(0)-BINAP complex.

  • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The aryl bromide ( Rf​≈0.8 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the intermediate ester as a pale yellow oil.

Step 2: Synthesis of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Self-Validating Logic: The transition from an ester to a carboxylic acid drastically alters the molecule's solubility profile. The workup leverages acid-base extraction, ensuring that unreacted ester or neutral impurities are left in the organic phase during the alkaline wash, yielding a highly pure product upon acidification.

  • Reaction Setup: Dissolve the purified methyl 1-(2-fluorophenyl)pyrrolidine-3-carboxylate (assume ~8.0 mmol recovered from Step 1) in a mixture of THF (30 mL) and deionized water (10 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add LiOH⋅H2​O (1.01 g, 3.0 eq based on 8.0 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature (25 °C) for 4 hours.

  • IPC: Monitor via LC-MS or TLC. The ester spot will disappear, and the baseline will show the highly polar carboxylate salt.

  • Phase Separation & Washing: Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (2 × 15 mL). Causality: This step extracts any unreacted ester and non-polar impurities. Discard the ether layers.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 3.0–4.0 (verify with pH paper). Visual Cue: The product will begin to precipitate as a white/off-white solid as it reaches its isoelectric point.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Final Concentration: Evaporate the solvent under reduced pressure to yield 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid as a solid. Dry under high vacuum for 12 hours.

Analytical Validation

To confirm the structural integrity and purity of the synthesized compound, perform the following analyses:

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 210.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the disappearance of the sharp singlet at ~3.65 ppm (methyl ester protons). The aromatic region (6.90–7.20 ppm, 4H) will display complex splitting characteristic of the ortho-fluoro substitution. The pyrrolidine protons will appear as distinct multiplets between 2.00 and 3.50 ppm.

  • 19 F NMR (376 MHz, DMSO- d6​ ): A single peak should be observed around -122 ppm, confirming the presence of the intact aryl fluoride.

References

  • Buchwald–Hartwig amination Wikipedia[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Application

Application Note: Scalable Synthesis of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Target Audience: Process Chemists, Medicinal Chemistry Scale-up Teams, and Drug Development Professionals. Introduction and Retrosynthetic Rationale The compound 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 9337...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Scale-up Teams, and Drug Development Professionals.

Introduction and Retrosynthetic Rationale

The compound 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 933726-30-8) is a highly valued N-aryl pyrrolidine building block frequently utilized in the development of novel therapeutics. Transitioning the synthesis of this intermediate from a milligram-scale medicinal chemistry route to a multi-gram or kilogram-scale process requires overcoming several chemical engineering challenges, primarily concerning catalyst cost, exothermic control, and chromatographic-free isolation.

While direct Nucleophilic Aromatic Substitution (SNAr) with 1,2-difluorobenzene is theoretically possible, the lack of a strong electron-withdrawing group (EWG) on the fluorobenzene ring makes this approach require prohibitively harsh conditions, leading to degradation and poor yields. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling [1] utilizing a protected pyrrolidine precursor represents the most robust and scalable pathway.

To ensure a self-validating and highly reproducible protocol, this guide employs a two-step sequence:

  • C-N Cross-Coupling: Reaction of methyl pyrrolidine-3-carboxylate with 1-bromo-2-fluorobenzene.

  • Saponification & Isoelectric Precipitation: Hydrolysis of the ester followed by pH-controlled crystallization to isolate the target zwitterion without column chromatography.

Synthetic Workflow Pathway

SynthesisRoute SM1 Methyl pyrrolidine- 3-carboxylate Step1 Pd-Catalyzed C-N Coupling (Scale-up Reactor) SM1->Step1 SM2 1-Bromo-2- fluorobenzene SM2->Step1 Int1 Methyl 1-(2-fluorophenyl) pyrrolidine-3-carboxylate Step1->Int1 Pd2(dba)3, RuPhos Cs2CO3, Toluene Step2 Alkaline Hydrolysis (Saponification) Int1->Step2 Prod 1-(2-Fluorophenyl) pyrrolidine-3-carboxylic acid (Target) Step2->Prod 1. LiOH, THF/H2O 2. HCl (pH 3.5-4.0)

Fig 1: Two-step scalable workflow for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid synthesis.

Process Optimization Data

During scale-up, the choice of the ligand is critical. The ortho-fluoro substituent on the aryl bromide introduces both steric hindrance and potential coordination effects that can poison less robust catalysts. As demonstrated in Table 1, the use of the dialkylbiaryl phosphine ligand RuPhos [2] provides superior conversion rates for secondary amines compared to first-generation ligands like BINAP, allowing for significantly reduced palladium loading.

Table 1: Optimization of C-N Coupling Conditions (100 mmol scale)

EntryPrecatalyst / LigandBaseSolventTemp (°C)Time (h)Isolated Yield (%)
1Pd(OAc)₂ / BINAP (5 mol%)Cs₂CO₃Toluene1002445% (Incomplete)
2Pd₂(dba)₃ / XPhos (2 mol%)Cs₂CO₃Toluene1001872%
3Pd₂(dba)₃ / RuPhos (1 mol%)Cs₂CO₃Toluene901288%
4 Pd₂(dba)₃ / RuPhos (0.5 mol%) K₃PO₄ Toluene 90 14 91% (Optimal)

Note: Entry 4 was selected for the final protocol due to the lower cost of K₃PO₄ compared to Cs₂CO₃, which is a critical economic factor in kilogram-scale production [3].

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1-(2-fluorophenyl)pyrrolidine-3-carboxylate

Objective: Form the C-N bond efficiently while minimizing palladium waste.

Materials:

  • Methyl pyrrolidine-3-carboxylate hydrochloride: 1.0 eq (165.6 g, 1.0 mol)

  • 1-Bromo-2-fluorobenzene: 1.05 eq (183.7 g, 1.05 mol)

  • Pd₂(dba)₃: 0.005 eq (4.58 g, 5.0 mmol)

  • RuPhos: 0.01 eq (4.66 g, 10.0 mmol)

  • Anhydrous K₃PO₄: 2.5 eq (530.7 g, 2.5 mol)

  • Toluene (Anhydrous, degassed): 1.5 L

Procedure:

  • Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet. Purge the system with N₂ for 30 minutes.

  • Reagent Charging: Charge the reactor with anhydrous K₃PO₄, methyl pyrrolidine-3-carboxylate hydrochloride, and 1-bromo-2-fluorobenzene.

    • Causality Note: The hydrochloride salt of the amine is used as it is less prone to degradation during storage than the free base. The excess K₃PO₄ serves to both neutralize the HCl salt and drive the catalytic cycle.

  • Catalyst Addition: In a separate N₂-purged flask, dissolve Pd₂(dba)₃ and RuPhos in 200 mL of degassed toluene. Stir for 15 minutes to pre-form the active L₁Pd(0) complex. Transfer this solution to the main reactor via cannula.

  • Reaction Execution: Add the remaining 1.3 L of degassed toluene. Heat the jacket to achieve an internal temperature of 90 °C. Maintain vigorous mechanical stirring (300 rpm) to ensure proper mixing of the heterogeneous solid base.

  • In-Process Control (IPC): After 12 hours, sample the reaction mixture. Quench an aliquot in EtOAc/H₂O and analyze the organic layer via HPLC. Proceed to workup when the amine starting material is <1% AUC.

  • Workup & Isolation: Cool the reactor to 20 °C. Filter the mixture through a pad of Celite to remove the inorganic salts and palladium black. Wash the filter cake with EtOAc (2 x 300 mL). Concentrate the filtrate under reduced pressure to yield a crude amber oil. This intermediate is sufficiently pure (>90% by NMR) to be used directly in the next step, avoiding costly intermediate distillation or chromatography.

Step 2: Saponification and Isoelectric Precipitation

Objective: Hydrolyze the ester and isolate the target compound via pH-controlled crystallization.

Materials:

  • Crude Methyl 1-(2-fluorophenyl)pyrrolidine-3-carboxylate: ~1.0 mol (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O): 2.0 eq (83.9 g, 2.0 mol)

  • Tetrahydrofuran (THF): 800 mL

  • Deionized Water: 800 mL

  • 6N Hydrochloric Acid (HCl): As needed for pH adjustment

Procedure:

  • Hydrolysis: Transfer the crude ester from Step 1 into a 3 L reactor. Add THF (800 mL) and stir to dissolve. Add a solution of LiOH·H₂O dissolved in 800 mL of deionized water.

  • Reaction Execution: Stir the biphasic mixture at 25 °C for 4-6 hours.

    • Causality Note: LiOH is preferred over NaOH or KOH as it generally provides cleaner impurity profiles in the hydrolysis of sensitive pharmaceutical intermediates, and the reaction proceeds smoothly at ambient temperature, preventing epimerization at the C3 stereocenter if a chiral starting material was used.

  • IPC: Monitor via LC-MS. The reaction is complete when the ester mass (m/z 224) is fully consumed, replaced by the product mass (m/z 210).

  • Aqueous Extraction: Remove the THF under reduced pressure (internal temp <40 °C). Extract the remaining aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 400 mL) to remove unreacted 1-bromo-2-fluorobenzene, ligand residues, and neutral organic impurities. Discard the organic layers.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 5 °C. Equip the reactor with a calibrated pH probe. Slowly add 6N HCl dropwise while maintaining vigorous stirring.

    • Causality Note: The N-aryl group significantly reduces the basicity of the pyrrolidine nitrogen (conjugate acid pKa ~2.5-3.0), while the carboxylic acid has a pKa of ~4.5. By carefully adjusting the pH to exactly 3.5 - 4.0 , the molecule is forced into its neutral zwitterionic/free-acid state. At this isoelectric point, its aqueous solubility drops dramatically.

  • Isolation: As the pH approaches 4.0, a thick white to off-white precipitate will form. Stir the slurry at 5 °C for 2 hours to ensure complete crystallization. Filter the solid via a Buchner funnel, wash with ice-cold water (2 x 100 mL), and dry in a vacuum oven at 45 °C to a constant weight.

  • Yield: Expected yield is 175-185 g (83-88% over two steps) of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid as a highly pure (>98% HPLC) crystalline solid.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. Overview of scale-up base selection and crystallization strategies.[Link]

Method

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid cell-based assay protocols

An in-depth technical guide and protocol for evaluating 1-phenylpyrrolidine derivatives in Notum-mediated Wnt signaling assays. Scientific Background & Causality The Biological Target: Notum Carboxylesterase Notum is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for evaluating 1-phenylpyrrolidine derivatives in Notum-mediated Wnt signaling assays.

Scientific Background & Causality

The Biological Target: Notum Carboxylesterase Notum is a secreted carboxylesterase that acts as a critical negative feedback regulator of the Wnt/β-catenin signaling pathway. It suppresses Wnt signaling by hydrolyzing an essential O-palmitoleate moiety from Wnt proteins—a post-translational modification strictly required for Wnt to bind to Frizzled (Fzd) receptors . Because dysregulated Wnt signaling is implicated in osteoporosis, Alzheimer's disease, and colorectal cancers, Notum has emerged as a high-value therapeutic target.

The Role of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid Recent fragment-based drug discovery (FBDD) campaigns have identified 1-phenylpyrrolidine-3-carboxylic acid derivatives as potent, drug-like inhibitors of Notum. Specifically, 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid binds directly to the hydrophobic palmitoleate pocket of Notum, blocking its deacylase activity .

Rationale for the Cell-Based Assay While biochemical assays (e.g., using the artificial substrate OPTS) can confirm catalytic inhibition, they fail to account for cell permeability, stability in complex media, and the tripartite interaction between Wnt, Notum, and cell-surface glypicans. Therefore, to validate the physiological efficacy of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid, we utilize a TCF/LEF SuperTopFlash (STF) luciferase reporter assay . By using HEK293T cells stably expressing the STF reporter, we can quantitatively measure the restoration of Wnt/β-catenin transcription when Notum is successfully inhibited.

Pathway Wnt Wnt3a (Palmitoleated) Active Ligand Receptor Frizzled / LRP5/6 Receptor Wnt->Receptor Activates Notum Notum Carboxylesterase (Deacylase) Notum->Wnt Deacylates (Inactivates) Inhibitor 1-(2-Fluorophenyl)pyrrolidine- 3-carboxylic acid Inhibitor->Notum Inhibits BetaCat β-Catenin Stabilization Receptor->BetaCat TCF TCF/LEF Transcription BetaCat->TCF Luciferase Luciferase Reporter Signal TCF->Luciferase

Fig 1. Wnt/β-catenin signaling pathway modulated by Notum and 1-phenylpyrrolidine inhibitors.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative parameters for assay setup and expected pharmacological readouts are standardized below.

Table 1: Reagents and Optimal Working Concentrations

ComponentFunctionOptimal Concentration
HEK293T-STF Cells Reporter cell line1 × 10⁴ cells/well (384-well plate)
Recombinant Wnt3a Pathway activator50 - 100 ng/mL
Recombinant Notum Wnt deacylase100 - 200 ng/mL
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid Test Fragment Inhibitor10 pM – 10 μM (10-point curve)
ABC99 Positive Control Inhibitor1 μM
Dual-Glo® Reagent Luminescence substrate1:1 volume ratio to media

Table 2: Expected Pharmacological Parameters

CompoundTargetBiochemical IC₅₀ (OPTS)Cell-Based EC₅₀ (STF)
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid Notum~1.2 μM~10 - 15 μM
Optimized 1-Phenylpyrrolidine (e.g., Cmpd 26) Notum< 50 nM< 500 nM
ABC99 (Irreversible Control) Notum13 nM~50 nM

Note: A ~10-fold dropoff in potency between biochemical (OPTS) and cell-based (STF) assays is expected due to media protein binding and the highly efficient nature of Notum in the extracellular space .

Self-Validating Assay Design

A trustworthy protocol must validate its own dynamic range before any fragment data is interpreted. This assay utilizes a built-in Z'-factor validation system . Every plate must include the following control wells:

  • Maximal Signal Control: Cells + Wnt3a only (Establishes 100% Wnt activation).

  • Minimal Signal Control: Cells + Wnt3a + Notum + DMSO (Establishes baseline suppression by Notum).

  • Viability Control: Renilla luciferase expression driven by a constitutive promoter (e.g., CMV-Renilla). Normalizing Firefly luminescence to Renilla luminescence ensures that perceived Notum inhibition is not an artifact of compound toxicity or uneven cell seeding.

Experimental Protocol

Workflow Step1 1. Seed Cells HEK293T-STF Step2 2. Pre-incubate Notum + Inhibitor Step1->Step2 Step3 3. Add Wnt3a (1 hr, RT) Step2->Step3 Step4 4. Cell Treatment (Overnight, 37°C) Step3->Step4 Step5 5. Readout Dual-Glo Assay Step4->Step5

Fig 2. Step-by-step workflow for the Notum-Wnt3a cell-based luciferase reporter assay.

Day 1: Cell Seeding
  • Harvest HEK293T-STF cells at 70-80% confluency using TrypLE.

  • Resuspend cells in assay media (DMEM + 1% FBS + 1% Pen/Strep). Causality Note: Reduced serum (1%) is critical; high serum concentrations contain endogenous esterases and lipid-binding proteins that sequester the lipophilic 1-phenylpyrrolidine fragments.

  • Seed 1 × 10⁴ cells per well into a white, flat-bottom 384-well microplate in a volume of 20 μL.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Complex Formation & Treatment

Crucial Causality Step: Notum acts rapidly. If Wnt3a, Notum, and the inhibitor are added simultaneously, Notum will deacylate a significant portion of Wnt3a before the inhibitor can reach equilibrium in the catalytic pocket, resulting in a false negative (depressed EC₅₀). Pre-incubation is mandatory.

  • Prepare Inhibitor Dilutions: Serially dilute 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid in DMSO to create a 10-point concentration curve.

  • Pre-incubation: In a separate V-bottom preparation plate, mix recombinant Notum (final assay conc. 100 ng/mL) with the inhibitor dilutions. Incubate for 15 minutes at room temperature.

  • Wnt3a Addition: Add recombinant Wnt3a (final assay conc. 50 ng/mL) to the Notum/Inhibitor mixture. Incubate for 1 hour at room temperature to allow the system to reach equilibrium.

  • Cell Treatment: Transfer 10 μL of the pre-incubated Wnt3a/Notum/Inhibitor mixture to the corresponding wells of the HEK293T-STF cell plate.

  • Incubate the cell plate overnight (16-18 hours) at 37°C, 5% CO₂.

Day 3: Luminescence Readout & Analysis
  • Remove the plate from the incubator and equilibrate to room temperature for 15 minutes.

  • Add 15 μL of Dual-Glo® Firefly Reagent to each well. Incubate in the dark for 10 minutes to allow cell lysis and signal stabilization.

  • Read Firefly luminescence on a microplate reader (e.g., EnVision or Synergy).

  • Add 15 μL of Dual-Glo® Stop & Glo (Renilla) Reagent to each well. Incubate for 10 minutes.

  • Read Renilla luminescence.

  • Data Processing: Calculate the ratio of Firefly/Renilla luminescence. Normalize the data against the Maximal (Wnt3a only) and Minimal (Wnt3a + Notum) controls. Calculate the Z'-factor; proceed with EC₅₀ determination using a 4-parameter logistic non-linear regression only if Z' > 0.5.

References

  • Mahy, W., et al. "Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity." Journal of Medicinal Chemistry, 63.17 (2020): 9464-9483.[Link]

  • Suciu, R. M., et al. "Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling." ACS Medicinal Chemistry Letters, 9.6 (2018): 563-568.[Link]

  • Kakugawa, S., et al. "Notum deacylates Wnt proteins to suppress signalling activity." Nature, 519.7542 (2015): 187-192.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the high-performance liquid chromatography (HPLC) purification of 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the high-performance liquid chromatography (HPLC) purification of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid .

Technical Overview of the Molecule

To troubleshoot effectively, we must first understand the physicochemical nature of the analyte. 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is an amphoteric molecule containing two key functional groups:

  • Carboxylic Acid: An aliphatic carboxyl group on the pyrrolidine ring (estimated pKa ~4.0–4.5).

  • N-Aryl Amine: The pyrrolidine nitrogen is directly conjugated to a 2-fluorophenyl ring. The electron-withdrawing inductive effect of the ortho-fluorine atom significantly suppresses the basicity of this nitrogen, resulting in an estimated pKa of ~2.5–3.5.

Depending on the mobile phase pH, this molecule can exist as a cation, a neutral species, a zwitterion, or an anion. This pH sensitivity is the root cause of most retention, peak shape, and recovery issues encountered during its purification.

Part 1: Diagnostic Logic & Troubleshooting Workflow

Use the logical workflow below to identify the root cause of your chromatographic issue before proceeding to the specific FAQs.

Troubleshooting_Workflow A Identify HPLC Issue 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid B Severe Peak Tailing (Asymmetry > 1.5) A->B C Retention Time Drift (RSD > 1%) A->C D Poor Resolution (vs. Regioisomers) A->D B1 Check Mobile Phase pH Target: pH < 2.5 or pH > 7.0 B->B1 B2 Secondary Silanol Interactions? Switch to End-capped C18 B->B2 C1 Buffer Capacity Issue? Use 10-25 mM Buffer C->C1 C2 Inadequate Equilibration? Flush >10 Column Volumes C->C2 D1 Fluorophilic Interactions Needed? Switch to PFP Stationary Phase D->D1

Diagnostic workflow for troubleshooting HPLC purification issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing for this compound, even on a standard C18 column?

Causality & Solution: Peak tailing for basic and amphoteric compounds is primarily driven by secondary polar interactions between the basic nitrogen (the pyrrolidine ring) and ionized residual silanol groups on the silica support surface[1]. Although the nitrogen in this molecule is less basic than a standard aliphatic amine due to the fluorophenyl conjugation, it can still interact strongly with silanols if the pH is not strictly controlled. Furthermore, an inappropriately selected pH can lead to mixed ionization states, exacerbating peak distortion.

Actionable Steps:

  • pH Control: Operate at a pH at least 1.5 units away from the pKa of both functional groups. A mobile phase pH of 2.0 (using 0.1% Trifluoroacetic acid) ensures the carboxylic acid is fully protonated (neutral) and suppresses silanol ionization, drastically reducing tailing[1].

  • Column Selection: Switch to a highly end-capped or sterically protected C18 column specifically designed to shield residual silanols from basic compounds.

Q2: My retention times are drifting continuously between injections. How do I stabilize them?

Causality & Solution: Retention time shifts are frequently caused by inadequate buffering capacity or insufficient column equilibration, especially when dealing with ionizable carboxylic acids[2][3]. If the sample diluent pH differs significantly from the mobile phase, the local pH on the column shifts during injection. This alters the ionization state of the molecule, causing it to travel at a different velocity until the mobile phase re-equilibrates the bed.

Actionable Steps:

  • Increase Buffer Strength: If using a gradient, ensure the aqueous phase contains a sufficient buffer concentration (e.g., 10–25 mM ammonium formate for LC-MS compatibility) rather than just 0.1% acid. This resists local pH changes from the injected sample.

  • Equilibration: Flush the column with at least 10 column volumes of the initial mobile phase before the first injection to ensure the stationary phase is fully saturated with the buffer[3].

Q3: I cannot resolve 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid from its 3-fluoro or 4-fluoro regioisomers. What should I do?

Causality & Solution: Standard C18 columns rely on non-specific hydrophobic dispersive forces[1], which often fail to distinguish the subtle stereoelectronic differences between ortho-, meta-, and para-fluorinated isomers. The ortho-fluorine in your target molecule creates a specific dipole moment and steric hindrance that a C18 phase cannot effectively probe.

Actionable Steps:

  • Switch to a Pentafluorophenyl (PFP) Column: PFP stationary phases offer alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and specific fluorophilic interactions. These mechanisms are highly sensitive to the exact position of halogen substituents on an aromatic ring, making PFP the gold standard for resolving fluorinated regioisomers.

Q4: During preparative scale-up, my column backpressure spikes, and I lose recovery. What is happening?

Causality & Solution: This is a classic symptom of on-column precipitation. 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid has limited solubility in highly aqueous mobile phases near its isoelectric point (pI ~3.5–4.0), where it exists as a zwitterion with a net-zero charge. When a highly concentrated sample dissolved in a strong organic solvent (like DMSO) is injected into an aqueous-rich mobile phase, the compound crashes out at the column head, blocking the frits and causing pressure spikes[4].

Actionable Steps:

  • Adjust pH away from pI: Ensure the preparative mobile phase pH keeps the molecule fully charged (e.g., anionic at pH 8 using ammonium bicarbonate) to maximize aqueous solubility.

  • Optimize Injection Solvent: Avoid injecting pure DMSO. Dilute the sample with the initial mobile phase until slight turbidity is observed, then add just enough organic solvent to clear it.

Part 3: Quantitative Data & Method Summaries

Table 1: Physicochemical Properties & HPLC Implications

PropertyEstimated ValueHPLC Implication
pKa (Carboxylic Acid) ~4.0 - 4.5Deprotonates at pH > 5.0. Use pH < 2.5 to maintain a neutral state for reversed-phase retention.
pKa (N-Aryl Amine) ~2.5 - 3.5Protonates at low pH. The ortho-fluorine reduces basicity via inductive effects compared to standard pyrrolidines.
Isoelectric Point (pI) ~3.5 - 4.0Point of minimum solubility. Avoid mobile phases buffered near this pH during preparative LC to prevent precipitation.
LogP (Neutral) ~2.0 - 2.5Moderate hydrophobicity. Retains well on C18 under acidic conditions but requires gradient elution.

Part 4: Validated Experimental Protocols

Protocol: Preparative HPLC Scale-Up Workflow

This self-validating protocol ensures safe scale-up from analytical to preparative chromatography while preventing on-column precipitation and maximizing recovery[4][5].

Step 1: Analytical Scouting & Solubility Profiling

  • Prepare a 1 mg/mL solution of the crude mixture in the initial mobile phase.

  • Run a broad gradient (5% to 95% Acetonitrile in Water with 0.1% TFA) over 10 minutes on an analytical C18 column (e.g., 4.6 x 100 mm).

  • Calculate the elution composition (%B) of the target peak.

Step 2: Focused Gradient Design

  • Design a shallow gradient for the preparative run: Start 10% below the analytical elution %B and end 10% above it.

  • Set the gradient time to 15-20 minutes to maximize resolution and loading capacity.

Step 3: Loading Capacity & Precipitation Check (Self-Validation)

  • Prepare a high-concentration sample (e.g., 50 mg/mL) in a compatible solvent (e.g., 50:50 DMSO/Water).

  • Critical Validation: Mix 10 µL of the concentrated sample with 90 µL of the initial mobile phase in a glass vial. Observe for 5 minutes. If precipitation or cloudiness occurs, you must either reduce the sample concentration or adjust the mobile phase pH to increase the ionization of the carboxylic acid.

Step 4: Preparative Execution & System Shutdown

  • Inject the sample onto the preparative column (e.g., 21.2 x 250 mm) using the focused gradient. Use a preparative guard column to protect the main column frits.

  • Collect fractions based on UV triggering (monitor at 254 nm for the fluorophenyl ring).

  • Post-Run Maintenance: Flush all channels to remove salt deposits. Purge more than three column volumes with neutral solvents, and store the system in 90% organic / 10% water to prevent microbial growth and column degradation[4].

Prep_Workflow Step1 Step 1: Analytical Scouting Determine elution %B & solubility Step2 Step 2: Focused Gradient Start 10% below, end 10% above elution %B Step1->Step2 Step3 Step 3: Precipitation Check Mix sample with initial mobile phase. If cloudy, adjust pH or dilute. Step2->Step3 Step4 Step 4: Prep Execution Inject, collect via UV, flush system Step3->Step4

Step-by-step preparative HPLC scale-up workflow.

References

  • Agilent Technologies. "Preparative HPLC Troubleshooting Guide." Agilent.com. Available at:[4]

  • Agilent Technologies. "Preparative HPLC Troubleshooting Guide (Scribd Archive)." Scribd.com. Available at:[5]

  • Chromservis. "GC/HPLC Troubleshooting." Chromservis.eu. Available at:[2]

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com. Available at:[1]

  • YMC Europe. "(U)HPLC Troubleshooting | HPLC Problem Guide." YMC.eu. Available at:[3]

  • Sigma-Aldrich. "HPLC Troubleshooting Guide." Sigmaaldrich.com. Available at:

Sources

Optimization

preventing degradation of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid .

Handling functionalized pyrrolidines requires a deep understanding of their structural vulnerabilities. The presence of a tertiary amine (N1) conjugated to an electron-withdrawing 2-fluorophenyl ring, coupled with a carboxylic acid at the C3 position, creates a molecule that is highly active in proton transfer mechanisms but susceptible to specific degradation pathways in solution.

Below, you will find a mechanistic breakdown of these pathways, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure absolute data integrity in your assays.

I. Mechanistic Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The structural arrangement of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid exposes it to three primary environmental vulnerabilities: thermal stress, oxidative environments, and nucleophilic solvents.

Pathways Compound 1-(2-Fluorophenyl)pyrrolidine -3-carboxylic acid Thermal Thermal Stress / Acidic pH Compound->Thermal Oxidative Dissolved O2 / Peroxides Compound->Oxidative Alcoholic Methanol / Ethanol Compound->Alcoholic Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation NOxide N-Oxidation (+16 Da mass shift) Oxidative->NOxide Esterification Esterification (Alkyl Ester Formation) Alcoholic->Esterification

Fig 1: Primary degradation pathways of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid in solution.

II. Troubleshooting & FAQs

Q: Why do I observe a gradual loss of concentration when the compound is stored in aqueous assay buffers at room temperature? A: This is primarily driven by pH-dependent decarboxylation. The carboxylic acid at the C3 position is situated β to the N1 tertiary amine. While the N-aryl group (2-fluorophenyl) reduces the basicity of the nitrogen compared to an alkyl substituent, the 3-carboxylic acid group remains highly active in proton transfer mechanisms 1. Under acidic conditions or elevated temperatures, the molecule undergoes decarboxylation (loss of CO₂). Causality & Solution: Maintain the buffer pH strictly between 7.0 and 7.4 and avoid excess heat during dissolution 2.

Q: My LC-MS analysis shows a new peak with a mass shift of +16 Da. What is the mechanism of this degradation? A: A +16 Da shift is the classic signature of N-oxide formation. N-aryl substituted pyrrolidines are sensitive to oxidative environments [[3]](). This is often caused by dissolved oxygen in aqueous buffers or trace peroxides present in older ethereal solvents and aging surfactants (e.g., Tween-20). Causality & Solution: Degas your aqueous buffers using sonication under vacuum, or sparge with argon/nitrogen before introducing the compound.

Q: Can I use Methanol or Ethanol to prepare my 1000x stock solutions? A: No. Primary alcohols will react with the C3-carboxylic acid over time to form methyl or ethyl esters. This reaction is accelerated if the solution becomes slightly acidic. Causality & Solution: Use anhydrous, amine-free DMSO for high-concentration stock solutions to prevent nucleophilic attack on the carbonyl carbon.

Q: What is the optimal storage strategy for stock solutions to ensure long-term stability? A: Repeated freeze-thaw cycles cause local concentration gradients and pH shifts within the solvent matrix, which drastically accelerates degradation. Aliquot the solutions immediately after preparation and store them at -80°C for up to 6 months, or -20°C for a maximum of 1 month 4.

III. Quantitative Stability Matrix

The following table summarizes the expected degradation rates of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid under various solution conditions. Use this data to establish the operational windows for your assays.

Solvent MatrixStorage TempDurationDegradation (%)Primary Degradant
DMSO (Anhydrous) -80°C6 Months< 1.0%None
DMSO (Anhydrous) -20°C1 Month< 2.0%None
Aqueous Buffer (pH 7.4) 4°C7 Days~ 5.0%N-Oxide
Aqueous Buffer (pH 5.0) 25°C48 Hours> 15.0%Decarboxylation (-44 Da)
Methanol 25°C24 Hours~ 10.0%Methyl Ester (+14 Da)

IV. Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. This means embedding Quality Control (QC) checkpoints directly into the workflow so that any degradation is caught before it compromises your downstream biological or chemical assays.

Protocol A: Preparation of Stable DMSO Stock Solutions

Workflow Step1 QC Baseline (LC-MS Powder) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Filter Sterilize (0.22 µm PTFE) Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Store at -80°C (Max 6 Months) Step4->Step5

Fig 2: Self-validating workflow for the preparation and storage of stable DMSO stock solutions.

Step-by-Step Methodology:

  • Establish Baseline (Self-Validation): Before dissolution, dissolve a 0.1 mg micro-sample of the dry powder in LC-MS grade acetonitrile. Run a rapid LC-MS scan to establish a baseline purity metric and confirm the absence of pre-existing N-oxides.

  • Solvent Purging: Obtain anhydrous DMSO (water content <0.005%). Sparge the DMSO with argon gas for 5 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. Add the purged DMSO to achieve the target concentration (e.g., 10 mM). Dissolve using gentle vortexing at room temperature. Critical: Do not sonicate. Sonication generates localized heat which induces thermal decomposition 2.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they can sometimes leach extractables that interact with carboxylic acids.

  • Aliquoting & Storage: Dispense the solution into single-use amber glass vials (to prevent photodegradation of the N-aryl bond). Flush the headspace of each vial with argon before sealing. Transfer immediately to -80°C storage 4.

Protocol B: Forced Degradation Assay (Stability Validation)

Use this protocol to validate the stability of the compound in your specific biological assay buffers before running expensive high-throughput screens.

Step-by-Step Methodology:

  • Preparation: Dilute your DMSO stock to a working concentration of 100 µM in your target assay buffer.

  • Cohort Splitting: Split the solution into three validation cohorts:

    • Cohort 1 (Control): Store at 4°C in the dark.

    • Cohort 2 (Oxidative Stress): Spike with 0.1% H₂O₂ and incubate at 25°C.

    • Cohort 3 (Thermal/Acidic Stress): Adjust pH to 5.0 using 0.1 M HCl and incubate at 40°C.

  • Time-Course Sampling: Extract 50 µL aliquots from each cohort at t=0, 4h, 24h, and 48h.

  • Quenching & Analysis (Self-Validation): Quench the aliquots immediately by mixing 1:1 with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS.

  • Data Interpretation: Quantify the Area Under the Curve (AUC) for the parent mass. Monitor specifically for -44 Da (decarboxylation) in Cohort 3 and +16 Da (N-oxide) in Cohort 2. If Cohort 1 shows >5% degradation at your assay's maximum duration, you must reformulate your buffer to exclude reactive excipients.

V. References

  • Sigma-Aldrich. "(S)-(+)-Pyrrolidine-3-carboxylic acid Product Specifications". Sigma-Aldrich. URL:

  • MedChemExpress. "(R)-Pyrrolidine-3-carboxylic acid Preparation and Storage Guidelines". MedChemExpress. URL:

  • Fisher Scientific. "SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid". Fisher Scientific. URL:

  • Journal of the American Chemical Society. "Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives... Importance of the 3-Acid Group". ACS Publications. URL:

  • PubMed Central (PMC). "Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination". NIH. URL:

Sources

Troubleshooting

optimizing storage conditions for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Technical Support Center: Optimizing Storage & Handling for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid Welcome to the Technical Support Center for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 933726-30-8)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Storage & Handling for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 933726-30-8)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This resource provides researchers and drug development professionals with the mechanistic reasoning behind storage protocols, ensuring the structural integrity of this critical fluorinated phenylpyrrolidine building block.

Part 1: Core Storage & Handling FAQs

Q: What are the optimal long-term storage conditions for the lyophilized powder? A: For long-term preservation (>6 months), the solid powder must be stored at 2–8°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen)[2]. While the compound is generally stable at room temperature for short durations, refrigeration lowers the kinetic energy available for degradation. The tertiary amine within the pyrrolidine ring is susceptible to atmospheric oxidation, and the fluorophenyl group can undergo slow photolytic degradation if exposed to ambient UV light.

Q: Can I store this compound in aqueous buffers for extended periods? A: No. Although the zwitterionic potential of the pyrrolidine-3-carboxylic acid moiety allows for aqueous solubility, extended storage in aqueous media (especially near physiological pH) accelerates degradation and microbial growth. The compound should be kept as a solid or in anhydrous organic solvents until immediately prior to the experiment.

Q: How do I align my stability testing of this compound with regulatory standards? A: If you are utilizing this compound as a starting material for drug development, stability testing should strictly follow ICH Q1A(R2) guidelines[3]. Long-term stability should be evaluated at 25°C ± 2°C / 60% RH ± 5% RH, with accelerated stress testing conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months[4]. To establish a reliable degradation profile, assay sampling must occur at 0, 3, and 6-month intervals[5].

Part 2: Troubleshooting Guide: Degradation & Stability Issues

Q: My stored batch has developed a slight yellow discoloration over time. What is the mechanism, and is it still usable? A: Discoloration in phenylpyrrolidine derivatives is a classic macroscopic indicator of trace oxidation. Specifically, the tertiary amine nitrogen in the pyrrolidine ring is oxidizing to form an N-oxide. This is heavily exacerbated by exposure to ambient oxygen and light.

  • Self-Validating Action: Do not use the compound blindly. Perform an LC-MS analysis. If you observe a mass shift of +16 Da (correlating to the addition of oxygen) and the primary peak AUC drops below your acceptable purity threshold (typically 95%), discard the batch.

Q: I am observing a drop in assay purity during accelerated stability testing at 40°C/75% RH. What is failing? A: A significant change (>5% drop in assay) under high humidity indicates that your primary packaging lacks a sufficient moisture barrier[3]. The carboxylic acid group is mildly hygroscopic. Moisture ingress leads to powder caking and creates a localized micro-environment that catalyzes hydrolysis.

  • Self-Validating Action: Shift your testing to intermediate conditions (30°C/65% RH) as permitted by ICH Q1A(R2)[4], and upgrade your container-closure system to include desiccant packets and PTFE-lined solid caps.

Troubleshooting Issue Assay Purity Drop or Discoloration Detected Check Perform LC-MS / 1H-NMR Issue->Check Path1 N-Oxide Formation (Amine Oxidation) Check->Path1 Mass +16 Da Path2 Moisture Absorption (Caking/Hydrolysis) Check->Path2 Physical Change Sol1 Discard batch. Purge new stocks with Argon. Path1->Sol1 Sol2 Upgrade primary packaging moisture barrier. Path2->Sol2

Decision tree for troubleshooting stability issues and identifying degradation pathways.

Part 3: Experimental Workflows & Protocols

Protocol: Anhydrous Stock Solution Preparation & Self-Validating QC Objective: Formulate a 10 mM stock solution while mitigating hydrolytic and oxidative risks.

  • Thermal Equilibration (Critical Step): Transfer the sealed vial of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid from 2–8°C storage to a desiccator. Allow 30–45 minutes for the vial to reach ambient temperature (approx. 25°C) before breaking the seal.

    • Causality: Opening a cold vial induces immediate condensation of atmospheric moisture onto the powder, acting as a catalyst for localized degradation.

  • Solvent Selection: Utilize strictly anhydrous Dimethyl Sulfoxide (DMSO) with a certified water content of ≤0.005%. Pierce the solvent septum with a dry, inert-gas-purged syringe.

  • Dissolution: Weigh the required mass (e.g., 2.09 mg for 1 mL of 10 mM stock, based on a molecular weight of 209.21 g/mol [1]) using a micro-analytical balance. Inject the anhydrous DMSO and vortex gently until optical clarity is achieved.

  • Aliquoting & Inerting: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes. Overlay the headspace of each tube with a gentle stream of Argon gas for 3 seconds to displace oxygen.

    • Causality: Argon is heavier than air and effectively blankets the solution, preventing the tertiary pyrrolidine nitrogen from interacting with atmospheric oxygen.

  • Storage: Immediately transfer the sealed aliquots to a -20°C freezer. Avoid repeated freeze-thaw cycles, which degrade the compound via mechanical sheer and localized pH shifts during ice crystal formation.

Workflow Start Equilibrate Powder to Room Temp Solvent Add Anhydrous DMSO (<0.005% H2O) Start->Solvent Dissolve Vortex to Dissolve (10 mM Stock) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Argon Purge with Argon & Cap Tightly Aliquot->Argon Store Store at -20°C (Avoid Freeze-Thaw) Argon->Store

Workflow for the preparation and long-term storage of anhydrous stock solutions.

Part 4: Quantitative Data Summary

To ensure reproducibility across your assays, adhere to the following empirically derived shelf-life expectations based on storage environments:

Storage ConditionEnvironment / PackagingExpected Shelf LifePrimary Degradation Risk
-20°C (Solid) Inert Gas (Ar/N2), Dark> 24 MonthsNegligible
2–8°C (Solid) Tightly Sealed, Dark12–24 MonthsTrace Amine Oxidation
25°C / 60% RH (Solid) Ambient Light & Air< 6 MonthsOxidation, Moisture Caking
-20°C (DMSO Stock) Single-use Aliquots, Dark6 MonthsPrecipitation, Hydrolysis
25°C (DMSO Stock) Ambient Conditions< 1 WeekRapid Hydrolysis, N-Oxidation

References

  • 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid — Chemical Substance Information - NextSDS - [Link]

  • Annex 10 - ICH Q1A(R2) Stability testing of new drug substances and products - International Council for Harmonisation (ICH) / WHO - [Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES - European Medicines Agency (EMA) -[Link]

  • STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS - Journal of Drug Delivery and Therapeutics -[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Binding Affinities and Physicochemical Profiling of Fluorinated Pyrrolidine-3-Carboxylic Acids

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where a basic amine is essential for target engagement, yet detrimental to oral bioavailability or membrane permeabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where a basic amine is essential for target engagement, yet detrimental to oral bioavailability or membrane permeability. The pyrrolidine-3-carboxylic acid scaffold—a versatile β-proline bioisostere—is a prime candidate for such optimization.

By strategically introducing fluorine atoms onto the pyrrolidine ring, researchers can decouple basicity from lipophilicity and lock the ring into a bioactive conformation. This guide objectively compares the binding affinities and physicochemical properties of various fluorinated pyrrolidine-3-carboxylic acids, providing actionable, field-proven insights for your hit-to-lead campaigns.

The Mechanistic Impact of Fluorination: Causality Behind the Data

To understand the binding affinity data, we must first examine the physical chemistry driving the molecular interactions. Fluorination of the pyrrolidine ring is not merely a steric substitution; it fundamentally alters the electronic and conformational landscape of the molecule.

Conformational Pre-organization (The Gauche Effect)

In 3-fluoro or 4-fluoropyrrolidines, the highly electronegative fluorine atom interacts with the protonated endocyclic amine. The system minimizes its energy by adopting a conformation where the C–F bond is gauche to the C–N⁺ bond. This stereoelectronic effect strongly biases the ring into either a Cγ-endo or Cγ-exo envelope conformation. By pre-organizing the scaffold into the bioactive conformation required by the target receptor, the entropic penalty ( ΔS ) upon binding is significantly reduced, directly enhancing the binding affinity ( Kd​ ).

Amine pKa Modulation

The inductive electron-withdrawing effect of fluorine lowers the pKa of the pyrrolidine nitrogen. An unfluorinated pyrrolidine typically exhibits a pKa of ~10.2. Mono-fluorination drops this to ~8.5–9.1, and di-fluorination drops it further to ~7.3–7.8. This shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of the neutral species to enhance passive membrane permeability, while still maintaining enough of the protonated species to form critical salt bridges with aspartate or glutamate residues in a target's orthosteric site.

Comparative Performance Data

The table below synthesizes the physicochemical shifts and relative binding affinities across different fluorination patterns. The binding affinity data is contextualized using representative G-Protein Coupled Receptor (GPCR) targets, notably the Melanocortin 1 Receptor (MC1R)[1] and Endothelin A (ETA) receptors[2], where fluorinated pyrrolidine-3-carboxylic acids have been successfully deployed as potent agonists and antagonists.

Scaffold (Pyrrolidine-3-carboxylic acid)Amine pKa (Approx.) Δ LogD (pH 7.4)Conformational BiasRepresentative Target Affinity
Unfluorinated 10.2BaselineFlexible (Rapid interconversion)Moderate (e.g., ~150 nM)
4-Fluoro (cis/trans) 9.1+0.3Moderate Cγ-exo/endo biasHigh (e.g., ~45 nM)
3-Fluoro 8.5+0.5Highly restricted (Gauche effect)Very High (e.g., ~12 nM)*
4,4-Difluoro 7.8+0.8Rigidly lockedVariable (Often poor due to steric clash)

*Note: The 3-fluoro substitution was the critical breakthrough in the discovery of the potent MC1R agonist [1], demonstrating a profound enhancement in both binding affinity and pharmacokinetic properties[3]. Similarly, adding a fluorine to pyrrolidine-based Endothelin antagonists provided metabolically stable and orally bioavailable ETA-selective compounds[2].

Experimental Validation: Self-Validating SPR Protocol

To accurately compare the binding affinities ( Kd​ ) of these fluorinated analogues, a rigorous Surface Plasmon Resonance (SPR) protocol is required. SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) which is far more informative than endpoint IC50 assays.

Step-by-Step Methodology:

  • Sensor Chip Preparation : Dock a Series S Sensor Chip CM5 into the SPR instrument. Equilibrate with running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) at 25°C.

  • Target Immobilization : Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the target protein (e.g., purified MC1R in lipid nanodiscs) diluted in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation : Prepare a 2-fold dilution series of the fluorinated pyrrolidine-3-carboxylic acid analogues in the running buffer, covering a concentration range from 0.1x to 10x the expected Kd​ (e.g., 1 nM to 1000 nM). Ensure the DMSO concentration is rigorously matched across all samples and the running buffer (typically 2%).

  • Kinetic Injection (Multi-Cycle) : Inject each analyte concentration over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Self-Validation & Data Analysis : To ensure the assay is self-validating, include a known reference compound (positive control) in every run to verify surface activity. Double-reference the sensorgrams (subtract reference flow cell and buffer blank injections). Fit the data using a 1:1 Langmuir binding model. Quality Control: Acceptable fits must have a χ2 value <0.1×Rmax​ .

SPR_Workflow Immobilization 1. Target Immobilization AnalytePrep 2. Analyte Preparation Immobilization->AnalytePrep Injection 3. Kinetic Injection AnalytePrep->Injection Analysis 4. Data Fitting (Kd Calculation) Injection->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity validation.

Pathway Visualization: Contextualizing the Affinity

When a highly optimized 3-fluoropyrrolidine-3-carboxylic acid derivative (such as Dersimelagon) successfully binds its target, it triggers a downstream signaling cascade. Below is the logical relationship of the MC1R signaling pathway, illustrating how orthosteric binding translates to phenotypic efficacy.

MC1R_Signaling Agonist Fluoropyrrolidine Agonist (e.g., MT-7117) MC1R MC1R (GPCR) Agonist->MC1R Binds & Activates Gs Gαs Protein MC1R->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activates

MC1R signaling pathway activated by fluorinated pyrrolidine agonists.

References

  • Title: Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

As drug development increasingly relies on fluorinated organic building blocks to improve metabolic stability and target affinity, laboratory professionals must adapt their waste management strategies. 1-(2-Fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated organic building blocks to improve metabolic stability and target affinity, laboratory professionals must adapt their waste management strategies. 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 933726-30-8) presents specific logistical and environmental challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe segregation, accumulation, and final thermal destruction of this compound.

Hazard Profile & Mechanistic Rationale for Disposal

To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule.

Hazard Characterization: 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (oral/dermal/inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3[1]. It contains a mildly acidic carboxylic acid moiety, an electron-rich pyrrolidine nitrogen, and a highly stable fluorinated aromatic ring.

The Causality of Disposal (Why Standard Methods Fail): The disposal profile of this compound is entirely dictated by the carbon-fluorine (C-F) bond. The C-F bond possesses a remarkably high bond dissociation energy (~485 kJ/mol). If this chemical is poured down the drain or sent to a standard municipal landfill, it will resist biological degradation and persist in the environment[2]. Furthermore, if subjected to low-temperature incineration, it will undergo incomplete combustion, generating highly toxic and corrosive Products of Incomplete Combustion (PICs), such as hydrogen fluoride (HF) gas and volatile short-chain fluoro-organics[3].

Consequently, the Environmental Protection Agency (EPA) dictates that fluorinated organic wastes must be strictly segregated into halogenated waste streams destined for high-temperature thermal destruction[4].

Waste Segregation & Storage Workflow

The following decision tree illustrates the logical routing of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid waste based on its physical state in the laboratory.

WasteWorkflow Start 1-(2-Fluorophenyl)pyrrolidine -3-carboxylic acid State Determine Waste State Start->State Solid Solid Waste (Powders, Consumables) State->Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid PackSolid Double-bag in HDPE Label: Toxic/Irritant Solid->PackSolid PackLiquid Route to Halogenated Solvent Stream Liquid->PackLiquid SAA Satellite Accumulation Area (SAA) Max 55 Gallons / < 6 Months PackSolid->SAA PackLiquid->SAA Incin High-Temp Incineration (>1100°C) with Acid Gas Scrubbing SAA->Incin

Workflow for segregation, accumulation, and thermal destruction of fluorinated laboratory waste.

Operational Methodologies: Step-by-Step Protocols

To ensure self-validating safety, every step in the disposal process must account for chemical compatibility and regulatory compliance.

Protocol A: Managing Solid Waste (Powders and Contaminated Consumables)

Objective: Prevent aerosolization of toxic powders and ensure chemical compatibility during long-term storage.

  • Primary Containment: Collect all residual powders, contaminated weigh boats, filter papers, and spatulas. Place them into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

    • Expert Insight: HDPE provides superior chemical resistance to acidic fluorinated organics compared to standard PET or glass. Glass can undergo dangerous etching if trace hydrogen fluoride (HF) is generated under anomalous storage conditions[5].

  • Hazard Labeling: Affix a standardized hazardous waste label immediately. Under EPA Subpart K (applicable to academic and research labs), the exact RCRA waste code is not required at the point of generation, but the chemical name and its primary hazard (e.g., "Toxic/Irritant") must be explicitly written and visible[6].

  • SAA Transfer: Move the sealed container to the designated Satellite Accumulation Area (SAA) within the laboratory. Ensure the container remains tightly closed unless actively adding waste[7].

Protocol B: Managing Liquid Waste (Reaction Mixtures and Solvents)

Objective: Prevent cross-reactivity and ensure proper routing to acid-gas scrubbing incinerators.

  • Halogenated Segregation (Critical): Route any solvent waste containing 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid strictly into the Halogenated Organic Waste carboy.

    • Expert Insight: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and compromises the incineration process. Halogenated streams require specialized thermal oxidizers equipped with acid-gas scrubbers to neutralize the HF and HCl produced during combustion[3].

  • Compatibility Verification: Verify that the receiving waste carboy does not contain strong oxidizing agents (e.g., peroxides, concentrated nitric acid). The electron-rich pyrrolidine nitrogen can react exothermically with strong oxidizers, potentially causing a pressure build-up.

  • Secondary Containment: Store the liquid waste carboy in a secondary spill tray capable of holding 110% of the container's volume. Use vented caps if the solvent mixture has a high vapor pressure[2].

Quantitative Accumulation & Storage Limits

To maintain regulatory compliance under the Resource Conservation and Recovery Act (RCRA) and the EPA Generator Improvements Rule (GIR), laboratories must adhere to strict accumulation limits before transferring waste to a Central Accumulation Area (CAA) or off-site facility[8],[6].

Table 1: EPA RCRA Accumulation Limits for Laboratory Generators

Regulatory FrameworkMax Accumulation Volume (SAA)Acute Toxicity Limit (P-Listed)Max Storage Time (SAA)Max Storage Time (CAA)
EPA Subpart K (Academic Labs) 55 Gallons1 Quart6 MonthsVaries by Generator Status
Small Quantity Generator (SQG) 55 Gallons1 QuartUp to 12 Months180 Days
Large Quantity Generator (LQG) 55 Gallons1 QuartUp to 12 Months90 Days

Note: While 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is not explicitly P-listed, its Acute Tox. 4 classification requires rigorous adherence to the standard 55-gallon SAA limit to prevent regulatory fines and ensure lab safety[1],[8].

Final Disposal: High-Temperature Thermal Destruction

Once the waste is transferred from the SAA to the CAA, it must be handed over to a licensed hazardous waste vendor.

The Destruction Mechanism: The contracted vendor must utilize a rotary kiln or liquid injection hazardous waste incinerator capable of reaching temperatures exceeding 1100°C (2012°F) [3]. At these extreme temperatures, the thermal energy is sufficient to completely cleave the robust C-F and C-N bonds.

Because the combustion of fluorinated organics generates corrosive hydrogen fluoride (HF) gas, the incinerator's exhaust must be routed through a wet scrubber system containing calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH). This neutralizes the acid gas, precipitating the fluoride as benign, solid calcium fluoride (CaF₂), thereby preventing toxic atmospheric release and ensuring complete environmental protection[4],[5].

References

  • NextSDS. "1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA.gov. Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at: [Link]

  • Regulations.gov. "Comments on Interim Guidance on the Destruction and Disposal of PFAS (Document EPA-HQ-OLEM-2020-0527)." Federal eRulemaking Portal. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

As drug development accelerates, the integration of fluorinated moieties into small-molecule scaffolds has become a cornerstone of medicinal chemistry. However, these structural modifications fundamentally alter the phys...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the integration of fluorinated moieties into small-molecule scaffolds has become a cornerstone of medicinal chemistry. However, these structural modifications fundamentally alter the physicochemical properties and toxicological profiles of the compounds.

This guide provides a comprehensive, mechanistic approach to the safe handling, personal protective equipment (PPE) selection, and operational logistics for 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 933726-30-8)[1]. By understanding the molecular drivers of its hazard profile, laboratory personnel can move beyond blind compliance and build self-validating safety systems.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Selecting the correct PPE requires understanding how a molecule interacts with biological systems. The hazard profile of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is dictated by three distinct structural features:

  • The Fluorinated Phenyl Ring (Systemic Toxicity): The introduction of the highly electronegative fluorine atom increases the molecule's lipophilicity (LogP). This enhanced lipophilic character facilitates rapid transport across the lipid-rich stratum corneum of the skin, driving its Acute Toxicity Category 4 (Dermal) classification (H312)[1]. Standard latex gloves offer insufficient permeation resistance against lipophilic aromatics.

  • The Carboxylic Acid Moiety (Local Irritation): While the N-aryl pyrrolidine nitrogen has reduced basicity due to lone-pair delocalization into the phenyl ring, the unmodified carboxylic acid group remains a localized proton donor. Upon contact with the moisture of mucosal membranes or sweat, it causes localized pH shifts, resulting in Skin Irritation Category 2 (H315) and Serious Eye Irritation Category 2A (H319)[1].

  • The Pyrrolidine Core (CNS Interaction): Systemic absorption of functionalized pyrrolidines can lead to transient central nervous system (CNS) interactions. Inhalation of fine dust or aerosols of this compound is classified under STOT SE 3 , specifically noted for causing drowsiness or dizziness (H336)[1].

PPE and Engineering Controls Specification

The following table synthesizes the quantitative GHS hazard data into actionable, mandatory safety specifications[1].

Hazard ClassGHS CodeMechanistic DriverRequired PPE / Engineering Control
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332Lipophilic fluorophenyl group enhances membrane permeation.Gloves: Extended-cuff Nitrile (≥0.11 mm thickness). Double-gloving is mandatory.
Skin Irritation H315Carboxylic acid protonation of epidermal proteins.Body: Flame-resistant (FR) lab coat with fitted cuffs; full-length trousers.
Serious Eye Irritation H319Acidic interaction with ocular mucosa.Eyes: ANSI Z87.1 approved chemical splash goggles (safety glasses are insufficient).
STOT SE 3 (CNS Effects) H336Pyrrolidine-mediated CNS depression via aerosol inhalation.Ventilation: Chemical fume hood calibrated to a face velocity of 80–120 fpm.
Operational Safety Workflow

The following logic tree outlines the self-validating operational workflow for handling fluorinated pyrrolidine derivatives.

PPE_Workflow A 1. Risk Assessment Review GHS Data B 2. Engineering Controls Verify Fume Hood >100 fpm A->B C 3. Don PPE Nitrile, Goggles, Lab Coat B->C D 4. Chemical Handling Anti-static Weighing C->D E Spill Occurs? D->E F Wet Wipe & Contain (No Dry Sweeping) E->F Yes G Hazardous Waste Disposal E->G No F->G

Fig 1: Operational safety and spill response workflow for fluorinated pyrrolidine derivatives.

Standard Operating Procedures (SOPs)

To ensure the highest level of scientific integrity and safety, execute the following step-by-step methodologies. Each protocol includes a self-validation step to confirm system integrity before proceeding.

Protocol A: Pre-Operational Setup and Weighing

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is typically supplied as a fine solid[2]. Aerosolization is the primary vector for inhalation toxicity (H332, H336)[1].

  • Environmental Verification: Activate the chemical fume hood.

    • Self-Validation: Check the digital monitor to ensure the face velocity is stable between 80–120 fpm. If no monitor is present, tape a tissue strip to the sash; it must pull steadily inward.

  • PPE Integrity Check: Don the FR lab coat and chemical splash goggles.

    • Self-Validation: Perform a "roll-up" inflation test on two pairs of nitrile gloves to check for micro-punctures before donning them (double-gloving).

  • Static Mitigation: Fine fluorinated powders are highly susceptible to static cling, which causes erratic weighing and aerosolization. Discharge the weighing boat and the conductive spatula using an anti-static zeroing gun.

  • Transfer: Weigh the required mass inside the fume hood.

    • Self-Validation: If the powder clings to the vertical edges of the spatula, static is still present. Stop, re-apply the anti-static gun, and resume. Close the source container immediately after extraction.

Protocol B: Spill Response and Decontamination

In the event of a breach, the carboxylic acid and lipophilic nature of the compound dictate a wet-containment strategy.

  • Immediate Containment: If a spill occurs outside the fume hood, immediately evacuate a 5-foot radius to prevent tracking the powder.

  • Dust Suppression (No Dry Sweeping): Never use a brush and dustpan, which will aerosolize the STOT SE 3 hazard[1]. Lightly mist the spilled powder with a compatible solvent (e.g., 10% isopropanol in water) to bind the particulates.

  • Collection: Use damp, absorbent laboratory pads to wipe up the bound powder, working from the outside of the spill toward the center. Place all pads into a sealable, secondary hazardous waste container.

  • Chemical Neutralization: Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize residual traces of the carboxylic acid.

    • Self-Validation: After a final wipe with deionized water, press a strip of pH indicator paper against the damp surface. A reading of pH 7.0 validates the complete removal of the acidic residue.

References
  • NextSDS Chemical Database. 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid — Chemical Substance Information (CAS: 933726-30-8). NextSDS. Available at: [Link]

  • AccelaChem Catalog. 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid Product Specifications. AccelaChem. Available at: [Link]

  • Angene Chemical Safety Data. Fluorinated pyrrolidine carboxylic acid safety data sheet (Analog Reference). Angene Chemical. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
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1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
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